molecular formula C4H8FNO2 B1642814 Methyl (2R)-2-amino-3-fluoropropanoate

Methyl (2R)-2-amino-3-fluoropropanoate

Cat. No.: B1642814
M. Wt: 121.11 g/mol
InChI Key: OLIFNKLUADXGPD-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ®-Methyl 2-amino-3-fluoropropanoate can be achieved through several methods. One common approach involves the use of fluorinated precursors and amino acid derivatives. The reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

®-Methyl 2-amino-3-fluoropropanoate undergoes various chemical reactions, including:

Scientific Research Applications

®-Methyl 2-amino-3-fluoropropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-fluoropropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to unique biological effects .

Comparison with Similar Compounds

®-Methyl 2-amino-3-fluoropropanoate can be compared with other fluorinated amino acid derivatives, such as:

    ®-Methyl 2-amino-3-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.

    ®-Methyl 2-amino-3-bromopropanoate: Similar structure but with a bromine atom instead of fluorine.

    ®-Methyl 2-amino-3-iodopropanoate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of ®-Methyl 2-amino-3-fluoropropanoate lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts .

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

methyl (2R)-2-amino-3-fluoropropanoate

InChI

InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1

InChI Key

OLIFNKLUADXGPD-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@H](CF)N

SMILES

COC(=O)C(CF)N

Canonical SMILES

COC(=O)C(CF)N

sequence

X

Origin of Product

United States

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